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Introduction

Deudomperidone (also known as CIN-102) is a deuterated analog of domperidone, a
peripherally selective dopamine D2 and D3 receptor antagonist.[1][2] As a research tool,
deudomperidone offers distinct advantages over its parent compound, primarily due to the
kinetic isotope effect. The substitution of hydrogen with deuterium atoms at specific positions
forms a more stable carbon-deuterium bond, which can alter drug metabolism.[3] This
modification was engineered to improve the pharmacokinetic (PK) profile, resulting in a more
sustained plasma concentration and a longer half-life compared to domperidone.[3]

A key application of deudomperidone is the study of peripheral dopamine signaling with
minimal confounding effects from the central nervous system (CNS), as it does not readily
cross the blood-brain barrier.[3] Its primary mechanism involves blocking dopamine D2/D3
receptors in the gastrointestinal (Gl) tract and the chemoreceptor trigger zone (CTZ), making it
an invaluable tool for investigating gastroparesis, nausea, and vomiting.[2] Furthermore, its
design significantly reduces the risk of cardiac QT prolongation, a known concern with
domperidone, enhancing its utility as a safer tool compound for in vivo studies.[2][3]

Mechanism of Action

Deudomperidone acts as a competitive antagonist at dopamine D2 and D3 receptors. These
receptors are G protein-coupled receptors (GPCRS) that signal through the Gai/o pathway.[4]
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Upon binding of the endogenous agonist dopamine, the Gai subunit inhibits the enzyme
adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (CAMP) levels.

By binding to these receptors, deudomperidone blocks dopamine from activating this
cascade. This antagonism restores adenylyl cyclase activity, thereby preventing the dopamine-
induced decrease in cCAMP. In the upper Gl tract, this inhibition of dopamine signaling leads to
increased esophageal sphincter pressure and enhanced gastric motility (a prokinetic effect).[2]
In the CTZ, this blockade mediates its antiemetic effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3325414?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

